molecular formula C10H18O4 B12863538 Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12863538
M. Wt: 202.25 g/mol
InChI Key: JCEFYRILUAFZKD-JGVFFNPUSA-N
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Description

Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H18O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl reagents. One common method is the esterification of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of functional groups and ring structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl (2R,5S)-5-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

JCEFYRILUAFZKD-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@@H](CO1)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CO1)O

Origin of Product

United States

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